N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with cyclopentyl, ethylphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor and introduce the cyclopentyl, ethylphenyl, and methyl groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-oxide, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methyl-4-pyrimidinamine: This compound has a similar structure but includes a chlorine atom, which may alter its chemical properties and biological activities.
N-cyclopentyl-5-(4-ethylphenyl)-6-methyl-4-oxo-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide: Another structurally related compound with different substituents that may impact its reactivity and applications.
Uniqueness
N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
917895-71-7 |
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Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H23N3/c1-3-14-8-10-15(11-9-14)17-12-19-13(2)20-18(17)21-16-6-4-5-7-16/h8-12,16H,3-7H2,1-2H3,(H,19,20,21) |
InChI Key |
SJSAOODLJLQGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C |
Origin of Product |
United States |
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